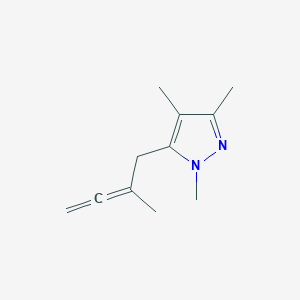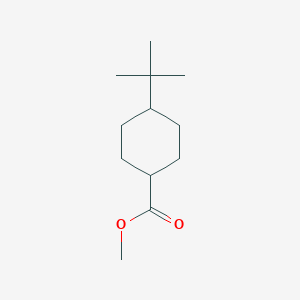
Methyl 4-tert-butylcyclohexanecarboxylate
Descripción general
Descripción
Methyl 4-tert-butylcyclohexanecarboxylate, also known as Methyl dihydrojasmonate, is an organic compound that belongs to the class of cyclohexanecarboxylates. It is a colorless liquid with a pleasant jasmine-like odor and is used extensively in the fragrance industry. However, Methyl 4-tert-butylcyclohexanecarboxylate has also found applications in scientific research due to its unique properties and mechanism of action.
Mecanismo De Acción
Methyl 4-tert-butylcyclohexanecarboxylate 4-tert-butylcyclohexanecarboxylate is believed to act as an olfactory receptor agonist, activating specific receptors in the nasal cavity that are responsible for detecting odors. It has been shown to have a high affinity for the human olfactory receptor OR1A1, which is involved in the detection of floral and fruity odors.
Efectos Bioquímicos Y Fisiológicos
Methyl 4-tert-butylcyclohexanecarboxylate 4-tert-butylcyclohexanecarboxylate has been shown to have several biochemical and physiological effects. It has been reported to have antioxidant activity and to exhibit anti-inflammatory properties. It has also been shown to have anxiolytic effects in animal studies, reducing anxiety-like behavior in mice.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl 4-tert-butylcyclohexanecarboxylate 4-tert-butylcyclohexanecarboxylate has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. It has a well-defined structure and is commercially available in high purity. However, one limitation of using Methyl 4-tert-butylcyclohexanecarboxylate 4-tert-butylcyclohexanecarboxylate in lab experiments is its cost, as it is a relatively expensive compound compared to other fragrance ingredients.
Direcciones Futuras
There are several future directions for research involving Methyl 4-tert-butylcyclohexanecarboxylate 4-tert-butylcyclohexanecarboxylate. One area of interest is the development of new synthetic routes to produce Methyl 4-tert-butylcyclohexanecarboxylate 4-tert-butylcyclohexanecarboxylate and related compounds. Another area of research is the investigation of the mechanism of action of Methyl 4-tert-butylcyclohexanecarboxylate 4-tert-butylcyclohexanecarboxylate and its interaction with olfactory receptors. Additionally, there is potential for the use of Methyl 4-tert-butylcyclohexanecarboxylate 4-tert-butylcyclohexanecarboxylate in the development of new fragrances and cosmetic products.
Aplicaciones Científicas De Investigación
Methyl 4-tert-butylcyclohexanecarboxylate 4-tert-butylcyclohexanecarboxylate has found several applications in scientific research. It has been used as a model compound to study the oxidation of cyclic ketones and the synthesis of chiral compounds. It has also been used as a fragrance ingredient in perfumes and cosmetic products.
Propiedades
IUPAC Name |
methyl 4-tert-butylcyclohexane-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O2/c1-12(2,3)10-7-5-9(6-8-10)11(13)14-4/h9-10H,5-8H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWJSSYBIZVGKBG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CCC(CC1)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701199677 | |
| Record name | Methyl trans-4-(1,1-dimethylethyl)cyclohexanecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701199677 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-tert-butylcyclohexanecarboxylate | |
CAS RN |
17177-75-2 | |
| Record name | Methyl trans-4-(1,1-dimethylethyl)cyclohexanecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701199677 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

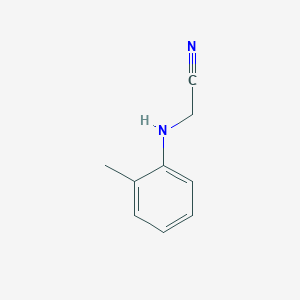
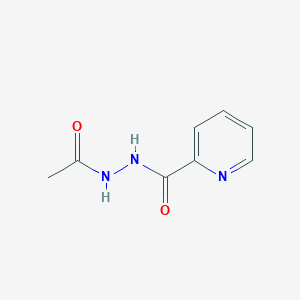
![3-[4-(Dimethylamino)phenyl]-1-(4-methylphenyl)prop-2-en-1-one](/img/structure/B93077.png)
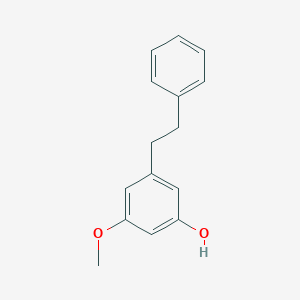
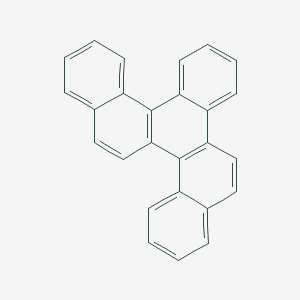
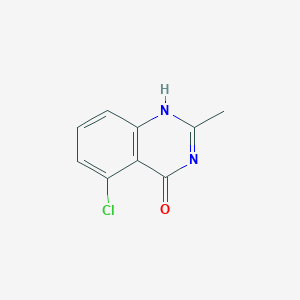
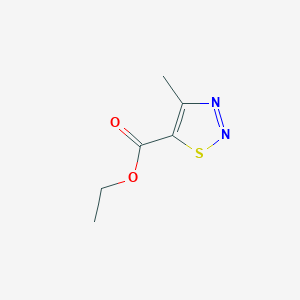
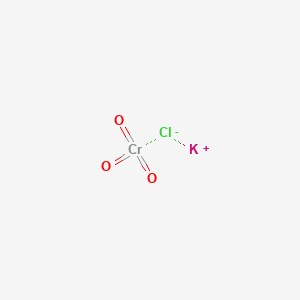
![[(1,1-Dimethyl-2-propynyl)oxy]trimethylsilane](/img/structure/B93083.png)
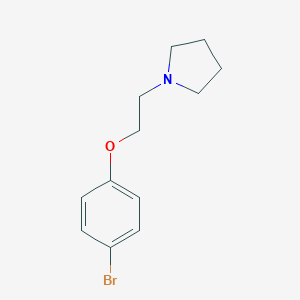
![Sulfilimine, S,S-bis(1-methylethyl)-N-[(4-methylphenyl)sulfonyl]-](/img/structure/B93090.png)
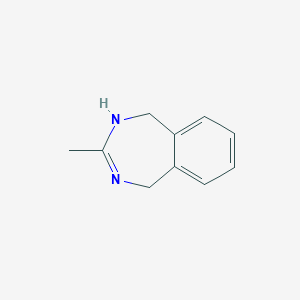
![2-[1,3-Bis({4-[bis(2-chloroethyl)amino]phenyl}methyl)hexahydropyrimidin-2-yl]-4-nitrophenol](/img/structure/B93096.png)
